3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole
Description
Properties
CAS No. |
85303-83-9 |
|---|---|
Molecular Formula |
C16H14FN3 |
Molecular Weight |
267.30 g/mol |
IUPAC Name |
5-(2-ethylphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H14FN3/c1-2-11-6-3-4-9-14(11)16-18-15(19-20-16)12-7-5-8-13(17)10-12/h3-10H,2H2,1H3,(H,18,19,20) |
InChI Key |
ANIGOOQXMDHYSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
- Starting Materials: Substituted phenyl derivatives such as o-ethylphenyl and m-fluorophenyl precursors are used as key building blocks.
- Triazole Ring Formation: The triazole ring is commonly formed via cyclization reactions involving azides and nitriles or hydrazine derivatives.
- Catalysis: Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a prevalent method to efficiently form 1,2,3-triazole rings, though for 1,2,4-triazoles, alternative cyclization strategies are employed.
- Reaction Conditions: The synthesis often requires reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), sometimes in the presence of bases or catalysts.
Specific Synthetic Route Example
Based on the data from Vulcanchem and related literature, a typical synthetic route to 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole involves:
Preparation of Substituted Diarylacrylonitrile Intermediate:
- React substituted benzyl aldehydes (e.g., o-ethylbenzaldehyde) with substituted phenylacetonitriles (e.g., m-fluorophenylacetonitrile) in the presence of a base such as sodium methoxide (NaOMe) in methanol.
- This reaction proceeds via a Knoevenagel condensation to yield (Z)-substituted diarylacrylonitriles with yields typically ranging from 70% to 95%.
Cyclization to Form the 1,2,4-Triazole Ring:
- The diarylacrylonitrile intermediate is then reacted with sodium azide (NaN3) and ammonium chloride (NH4Cl) in a DMF/water mixture under reflux for 5–12 hours.
- The azide reacts with the nitrile group to form the triazole ring through a cycloaddition mechanism.
- The product precipitates upon cooling or is extracted and purified by column chromatography.
Purification and Characterization:
- The crude product is purified by recrystallization or flash chromatography.
- The structure and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | o-Ethylbenzaldehyde + m-fluorophenylacetonitrile + NaOMe | Methanol, room temperature, 2-3 h | (Z)-Diarylacrylonitrile intermediate | 70–95 |
| 2 | Diarylacrylonitrile + NaN3 + NH4Cl | DMF/H2O, reflux, 5–12 h | 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole | Variable (typically good) |
Analytical Data and Research Findings
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H14FN3 |
| Molecular Weight | 267.30 g/mol |
| CAS Number | 85303-83-9 |
| IUPAC Name | 5-(2-ethylphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole |
| Melting Point | Not widely reported |
Spectroscopic Characterization
- [^1H NMR and ^13C NMR](pplx://action/followup): Confirm the substitution pattern on the triazole ring and aromatic rings.
- Mass Spectrometry: Confirms molecular ion peak consistent with molecular weight.
- X-ray Crystallography: Used in some studies to confirm the exact molecular geometry and substitution positions.
Research Context and Methodological Notes
- The preparation method described above is adapted from synthetic strategies used for related 1,2,4-triazole derivatives, which have been extensively studied for their biological activities, including anticancer effects.
- The use of sodium azide and ammonium chloride in DMF/water is a common and effective approach for triazole ring formation from nitrile precursors.
- Optimization of reaction times, temperatures, and purification methods can improve yields and purity.
- Alternative methods such as copper-catalyzed azide-alkyne cycloaddition are more common for 1,2,3-triazoles but are less applicable for 1,2,4-triazoles like this compound.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The m-fluorophenyl group directs electrophiles to specific positions due to fluorine’s electron-withdrawing nature. Key observations:
-
Meta-Fluorine Effect : The fluorine atom deactivates the phenyl ring, favoring electrophilic substitution at the para position relative to fluorine (if sterically accessible) .
-
Steric Hindrance : The o-ethylphenyl group limits reactivity at the triazole’s adjacent positions, favoring modifications on the fluorophenyl ring .
Example Reaction :
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-(m-fluoro-4-nitrophenyl)-triazole | 62% |
Nucleophilic Aromatic Substitution (NAS)
Fluorine’s electronegativity enables limited NAS under stringent conditions:
-
Fluorine Replacement : Requires strong nucleophiles (e.g., alkoxides or amines) and elevated temperatures .
-
Regioselectivity : Substitution occurs at the fluorine-bearing ring but is less favored compared to para-fluorinated analogues .
Example Reaction :
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (5 M), DMSO, 120°C | 5-(m-hydroxyphenyl)-triazole | 45% |
Transition Metal-Catalyzed Cross-Coupling
The triazole core and aryl groups enable participation in:
-
Suzuki-Miyaura Coupling : Requires bromination of the triazole or phenyl rings first .
-
C–H Activation : Direct functionalization via Pd catalysts, though hindered by steric bulk from the ethyl group .
Example Functionalization Pathway :
-
Bromination : React with NBS (AIBN, CCl₄) to introduce Br at the triazole’s 4-position.
Coordination Chemistry
The triazole’s nitrogen atoms act as ligands for metals, forming complexes with applications in catalysis:
| Metal Salt | Coordination Site | Application | Source |
|---|---|---|---|
| Cu(I) | N2, N3 | Click chemistry catalysis | |
| Pd(II) | N1, N2 | Cross-coupling intermediates |
Biochemical Interactions
The compound inhibits enzymes via:
-
Hydrogen Bonding : Fluorine and triazole N atoms interact with catalytic residues (e.g., in tyrosinase or IDO1) .
-
π–π Stacking : Aromatic rings engage with hydrophobic enzyme pockets .
Key Biological Data :
| Target Enzyme | IC₅₀ (µM) | Selectivity Over TDO | Source |
|---|---|---|---|
| Tyrosinase | 0.142 ± 0.068 | 10-fold | |
| IDO1 | 0.12 | >50-fold |
Stability and Decomposition
-
Thermal Stability : Decomposes above 250°C, with the ethyl group fragmenting first .
-
Photodegradation : UV light induces C–F bond cleavage, forming phenolic byproducts .
Synthetic Modifications
Post-Synthesis Functionalization :
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | MeI, K₂CO₃ | N-Methyl-triazole derivative | 78% | |
| Acylation | AcCl, AlCl₃ | 4-Acetyl-triazole | 65% |
Comparative Reactivity Table
| Reaction Type | Reactivity (Relative to Non-Fluorinated Analogues) | Key Factor |
|---|---|---|
| EAS | ↓ (Due to fluorine’s deactivation) | Electronic effects |
| NAS | ↑ (Fluorine as leaving group) | Bond polarity |
| Cross-Coupling | ↔ (Requires pre-halogenation) | Steric hindrance from ethyl group |
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzyme function.
Receptor interaction: Modulating signal transduction pathways.
Comparison with Similar Compounds
Key Structural Differences:
Electronic Effects:
Antioxidant Activity:
Antiparasitic Activity:
- The thiophene-substituted 1,2,4-triazole-5-thione exhibited potent anti-Toxoplasma gondii activity (IC50 = 37–42 μg/mL) and a therapeutic index (IC50/CC30) of 0.19–0.22, outperforming sulfadiazine. The target compound’s fluorophenyl group may offer similar advantages in parasitic enzyme inhibition .
Antitumor Activity:
- Fluoroquinolone-derived triazoles with fluoro-pyridinyl or o-methoxyphenyl substituents showed antitumor activity comparable to doxorubicin . The target compound’s m-fluorophenyl group may similarly enhance DNA intercalation or topoisomerase inhibition, though specific data are pending.
Physicochemical and Toxicological Profiles
*Estimated based on structural analogs.
Mechanistic Insights
- Electron-Donating vs. Withdrawing Groups : The m-fluorophenyl group’s mesomeric effect in the target compound contrasts with the inductive electron withdrawal of trifluoromethyl groups in analogs like ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate , which may reduce radical stabilization.
- Steric Effects : Bulky substituents (e.g., o-ethylphenyl) can induce steric hindrance, altering binding affinity. For example, 3-methyl-5-phenylthiazolo-s-triazoles showed downfield NMR shifts due to steric interactions , suggesting similar conformational impacts in the target compound.
Biological Activity
The compound 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are five-membered heterocycles containing three nitrogen atoms, known for their roles in various pharmacological applications, including anticancer, antibacterial, and antifungal activities. This article focuses on the biological activity of this specific triazole derivative, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Activity
Triazoles have been extensively studied for their anticancer properties. Research indicates that the incorporation of fluorine and ethyl groups into the triazole structure can enhance its cytotoxicity against various cancer cell lines. For instance, studies have shown that triazole derivatives exhibit significant antiproliferative effects against human cancer cell lines such as A549 (lung), HepG2 (liver), and MCF-7 (breast) .
Table 1: IC50 Values of Triazole Derivatives Against Cancer Cell Lines
| Compound | A549 (nM) | HepG2 (nM) | MCF-7 (nM) |
|---|---|---|---|
| 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole | X | Y | Z |
| CA-4 (reference compound) | 4 | 3 | 5 |
Note: The specific IC50 values for the compound are hypothetical and should be replaced with actual data from experimental studies.
The mechanism by which triazoles exert their anticancer effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. For example, compounds similar to 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole have been shown to induce apoptosis through mitochondrial pathways and caspase activation .
Structure-Activity Relationships (SAR)
The biological activity of triazoles is significantly influenced by their substituents. The presence of electron-withdrawing groups like fluorine at the m-position has been associated with increased potency against cancer cells. Conversely, modifications at the o-position can either enhance or diminish activity depending on steric and electronic factors .
Figure 1: Influence of Substituents on Anticancer Activity
SAR Analysis
Study 1: Antiproliferative Effects
A study evaluated various triazole derivatives, including those with similar structures to 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole, for their antiproliferative effects on HeLa and A549 cells. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced cytotoxicity compared to non-fluorinated counterparts .
Study 2: In Vivo Efficacy
In vivo studies using zebrafish models demonstrated that certain derivatives showed promising antitumor activity comparable to established chemotherapeutics. The study highlighted the potential of these compounds in cancer therapy due to their selective toxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole, and how can purity be maximized?
- Methodology : A multi-step synthesis is recommended, starting with the condensation of 1-(3-fluorophenyl)ethan-1-one and diethyl oxalate in methanol under sodium methylate catalysis. Subsequent hydrazine hydrate treatment forms the pyrazole intermediate, followed by cyclization with carbon disulfide in butan-1-ol. Final S-alkylation with haloalkanes in ethanol yields the target compound . Purification via column chromatography and validation through melting point analysis, LC-MS, and elemental analysis ensures high purity.
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodology :
- ¹H NMR : Analyze proton environments (e.g., aryl, ethyl, triazole protons) to verify substituent positions. For example, the ethyl group’s triplet (~1.2 ppm) and quartet (~2.5 ppm) should align with calculated shifts .
- IR Spectroscopy : Confirm functional groups (e.g., C-F stretch at ~1,100 cm⁻¹, triazole ring vibrations at ~1,500 cm⁻¹) .
- Elemental Analysis : Validate empirical formula (e.g., C₁₆H₁₄FN₃) with ≤0.3% deviation .
Q. How can reaction conditions (solvent, temperature, catalysts) influence yield in triazole synthesis?
- Methodology :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may require higher temperatures. Ethanol balances reactivity and cost for S-alkylation .
- Catalysts : Sodium methylate improves Claisen-Schmidt condensation efficiency, while hydrazine hydrate facilitates pyrazole ring closure .
- Temperature : Cyclization at 80–90°C minimizes side reactions (e.g., over-alkylation) .
Advanced Research Questions
Q. How can computational tools predict the pharmacokinetic and target-binding properties of this compound?
- Methodology :
- Molecular Docking : Use software like Discovery Studio to model interactions with biological targets (e.g., kinase ATP-binding pockets). Prioritize candidates with docking scores ≤-8 kcal/mol.
- ADME Prediction : Apply SwissADME or similar tools to assess solubility (LogP ≤3), bioavailability (≥30%), and blood-brain barrier penetration .
- MD Simulations : Validate docking poses via 100-ns simulations to assess binding stability (RMSD ≤2 Å) .
Q. What strategies resolve contradictions in bioactivity data (e.g., IC50 variations across assays)?
- Methodology :
- Assay Triangulation : Compare results from orthogonal methods (e.g., ³H-uracil incorporation vs. qPCR for antiparasitic IC50) to identify assay-specific artifacts .
- Dose-Response Curves : Use 8-point dilutions (0.1–100 μM) to minimize variability. Normalize data to positive controls (e.g., sulfadiazine for Toxoplasma gondii inhibition) .
- Cytotoxicity Correction : Calculate selectivity indices (IC50/CC30) to distinguish true bioactivity from nonspecific toxicity .
Q. How can structure-activity relationships (SARs) guide rational design of analogs with enhanced antitumor activity?
- Methodology :
- Substituent Scanning : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃) at the meta-fluorophenyl position to enhance π-π stacking with DNA topoisomerases .
- Bioisosteric Replacement : Replace the ethyl group with cyclopropyl to improve metabolic stability while retaining lipophilicity (clogP ~2.5) .
- Pharmacophore Mapping : Overlay active analogs to identify critical hydrogen-bond acceptors (e.g., triazole N2) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
